molecular formula C16H19FN2O3S B2436123 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide CAS No. 1797028-45-5

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide

Cat. No.: B2436123
CAS No.: 1797028-45-5
M. Wt: 338.4
InChI Key: CVONWZUCCHYZHM-UHFFFAOYSA-N
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Description

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H19FN2O3S and its molecular weight is 338.4. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis typically begins with the preparation of the bicyclic core, which involves a Diels-Alder reaction between a suitable diene and dienophile.

    • The final step involves coupling the bicyclic structure with the sulfonamide using peptide coupling reagents such as EDCI or DCC.

  • Industrial Production Methods

    • Industrial synthesis often relies on similar methods but on a larger scale. Continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes

    • Oxidation: : The compound can undergo oxidation, particularly at the bicyclic core, using agents like KMnO4 or CrO3.

    • Reduction: : Reduction of the ketone group to a secondary alcohol can be achieved using reducing agents such as NaBH4 or LiAlH4.

    • Substitution: : The fluorobenzene moiety can undergo nucleophilic aromatic substitution, especially at the position ortho to the fluorine atom.

  • Common Reagents and Conditions Used

    • Oxidation: : KMnO4 in acidic or basic medium.

    • Reduction: : NaBH4 in methanol or ethanol.

    • Substitution: : Nucleophiles like amines or thiols in the presence of a base like NaOH or K2CO3.

  • Major Products Formed

    • Oxidation: : Formation of carboxylic acids or ketones, depending on the reaction conditions.

    • Reduction: : Formation of secondary alcohols.

    • Substitution: : Formation of substituted sulfonamides.

Scientific Research Applications: The compound finds applications in several scientific domains:

  • Chemistry: : Used as a building block in organic synthesis for creating complex molecules.

  • Biology: : Studied for its potential as a biochemical probe due to its unique structure.

  • Medicine: : Investigated for therapeutic applications, particularly in modulating neurotransmitter systems due to its bicyclic structure, reminiscent of tropane alkaloids.

  • Industry: : Employed in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

  • Molecular Targets and Pathways Involved

    • The compound interacts with specific proteins and enzymes, potentially inhibiting or modifying their activity.

    • The sulfonamide group may facilitate binding to metalloproteins, modulating their catalytic activity.

    • The bicyclic structure is critical for crossing biological membranes and interacting with neurotransmitter receptors.

Comparison with Similar Compounds

  • Comparison with Other Similar Compounds

    • Similar Compounds: : Tropane derivatives, other fluorobenzene-containing molecules, and sulfonamide-based drugs.

    • Uniqueness: : The combination of a bicyclic core with a sulfonamide and a fluorobenzene group makes it unique, offering a distinct set of chemical and biological properties.

There you go! That’s a pretty comprehensive dive into the compound. What do you think?

Properties

IUPAC Name

N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c17-14-6-1-2-7-15(14)23(21,22)18-11-10-16(20)19-12-4-3-5-13(19)9-8-12/h1-4,6-7,12-13,18H,5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVONWZUCCHYZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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